1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate
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Description
The compound "1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate" appears to be a chemically synthesized molecule that may have relevance in pharmaceutical chemistry due to its structural similarity to compounds that exhibit biological activity. Although the specific compound is not directly mentioned in the provided papers, the synthesis and properties of structurally related compounds are discussed. For instance, the synthesis of a selective cyclooxygenase 2 (COX-2) inhibitor, 6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-ylacetic acid, is described in one of the papers . This suggests that the compound might also be of interest in the context of medicinal chemistry and could potentially act as a COX-2 inhibitor or have other biological activities.
Synthesis Analysis
The synthesis of related compounds involves complex organic reactions. For example, the paper detailing the synthesis of a COX-2 inhibitor describes a novel indole formation process that includes an alkylation/1,4-addition/elimination/isomerization cascade . This indicates that the synthesis of "1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate" could also involve multi-step reactions, possibly starting from an indole precursor, followed by functional group transformations such as acetylation and halogenation to introduce the acetyl, bromo, and chloro substituents.
Molecular Structure Analysis
While the molecular structure of "1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate" is not directly analyzed in the provided papers, the structure of indole derivatives is well-known in organic chemistry. The indole core is a bicyclic structure composed of a benzene ring fused to a pyrrole ring, and it is a common scaffold in many natural products and pharmaceuticals. The presence of halogen atoms and acetyl groups in the compound would influence its electronic properties and could affect its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The provided papers do not detail the chemical reactions of "1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate" specifically. However, based on the synthesis of related compounds, it can be inferred that the compound could undergo various chemical reactions typical for indole derivatives, such as nucleophilic substitution reactions where the bromo and chloro groups could be replaced by other nucleophiles, or further acylation reactions due to the presence of the acetyl group .
Physical and Chemical Properties Analysis
The physical and chemical properties of "1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate" are not described in the provided papers. Nonetheless, the properties of halogenated indoles generally include relatively high melting points and low solubility in water due to their aromatic and halogenated nature. The presence of acetyl groups would contribute to the compound's lipophilicity, potentially affecting its solubility in organic solvents and its pharmacokinetic properties if used as a drug.
Scientific Research Applications
Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and the application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .
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Antiviral Activity
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Anti-inflammatory and Analgesic Activities
- Certain indole derivatives have demonstrated anti-inflammatory and analgesic activities . For instance, compounds (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide showed anti-inflammatory and analgesic activities along with a low ulcerogenic index .
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Antimicrobial Potential
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Anticancer Activity
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Anti-HIV Activity
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Antioxidant Activity
properties
IUPAC Name |
(1-acetyl-5-bromo-6-chloroindol-3-yl) acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClNO3/c1-6(16)15-5-12(18-7(2)17)8-3-9(13)10(14)4-11(8)15/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSOMKUVYQFRDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C2=CC(=C(C=C21)Cl)Br)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate | |
CAS RN |
108847-96-7 |
Source
|
Record name | 1-acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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